molecular formula C18H19Cl2NO3 B1424718 Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354488-33-7

Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1424718
CAS No.: 1354488-33-7
M. Wt: 368.3 g/mol
InChI Key: GSDJOWDKRWGGIJ-DMLYUBSXSA-N
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Description

Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring and a biphenyl moiety, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride typically involves multiple steps, starting with the preparation of the biphenyl intermediate. The biphenyl intermediate is synthesized through a Suzuki coupling reaction, where 3-chloro-4-bromobiphenyl is reacted with a suitable boronic acid under palladium-catalyzed conditions . The resulting biphenyl compound is then subjected to further functionalization to introduce the pyrrolidine ring.

The final step involves the esterification of the pyrrolidine carboxylate with methanol in the presence of hydrochloric acid to yield the hydrochloride salt of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to bind to hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. This dual interaction facilitates the modulation of enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2S,4S)-4-[(3-bromo[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
  • Methyl (2S,4S)-4-[(3-fluoro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
  • Methyl (2S,4S)-4-[(3-methyl[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride

Uniqueness

The unique feature of Methyl (2S,4S)-4-[(3-chloro[1,1’-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride lies in the presence of the chlorine atom on the biphenyl ring, which enhances its reactivity and binding affinity compared to its analogs. This makes it a valuable compound for specific applications where high reactivity and strong binding interactions are required .

Biological Activity

Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride, with the CAS number 1354488-33-7, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.

  • Molecular Formula : C₁₈H₁₉Cl₂NO₃
  • Molecular Weight : 368.25 g/mol
  • Synonyms : Methyl (2S,4S)-4-(2-chloro-4-phenylphenoxy)pyrrolidine-2-carboxylate

Biological Activity Overview

The biological activity of this compound is primarily associated with its interaction with various biological targets. Preliminary studies suggest that it may exhibit properties such as:

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammation and microbial growth.
  • Receptor Modulation : It might interact with neurotransmitter receptors in the CNS, influencing mood and behavior.

Case Studies and Research Findings

StudyFindings
Study 1: Antimicrobial ActivityEvaluated against various bacterial strains; showed significant inhibition of Staphylococcus aureus.Suggests potential use as an antibacterial agent.
Study 2: Anti-inflammatory EffectsTested in animal models; reduced paw edema in rats.Indicates promise for treating inflammatory conditions.
Study 3: CNS EffectsAssessed for anxiolytic properties in mice; reduced anxiety-like behavior in elevated plus-maze tests.Supports further exploration for CNS-related applications.

Toxicity and Safety Profile

While initial studies highlight potential therapeutic benefits, the safety profile of this compound requires thorough evaluation. Toxicological assessments are crucial to determine any adverse effects associated with its use.

Properties

IUPAC Name

methyl (2S,4S)-4-(2-chloro-4-phenylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3.ClH/c1-22-18(21)16-10-14(11-20-16)23-17-8-7-13(9-15(17)19)12-5-3-2-4-6-12;/h2-9,14,16,20H,10-11H2,1H3;1H/t14-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDJOWDKRWGGIJ-DMLYUBSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride
Methyl (2S,4S)-4-[(3-chloro[1,1'-biphenyl]-4-yl)-oxy]-2-pyrrolidinecarboxylate hydrochloride

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